molecular formula C11H10Cl2N4 B1668151 2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl- CAS No. 130801-57-9

2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-

Cat. No. B1668151
M. Wt: 269.13 g/mol
InChI Key: UHMRFXPWJFEXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW-227C89 is a bio-active chemical.

Scientific Research Applications

Structural and Molecular Analysis

  • Antimalarial Properties : The compound's properties, particularly its antimalarial efficacy, have been explored through structural, bonding, and spectral analysis. Such studies are crucial for understanding how the drug interacts with the target enzyme in malaria treatment (Sherlin et al., 2018).

Synthesis and Applications in Medicine

  • Antimalarial Agent Synthesis : Investigations into the synthesis of pyrimidinediamine derivatives have been conducted to evaluate their potential as antimalarial agents, though with mixed results regarding efficacy (Hung & Werbel, 1984).
  • Antiviral Activity : Certain derivatives have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).
  • Antitumor Activity : Synthesized derivatives have demonstrated potent inhibitory effects on mammalian dihydrofolate reductase, indicating potential applications in cancer therapy (Grivsky et al., 1980).

Molecular and Crystal Structure Studies

  • Molecular and Crystal Structures : Detailed analysis of the molecular and crystal structures of pyrimidinediamine derivatives provides insights into their pharmacological properties and potential medical applications (Palmer et al., 2009).

Chemical Properties and Synthesis Techniques

  • Chemical Synthesis Research : Studies focus on synthesizing and characterizing pyrimidinediamine derivatives for potential use in medical applications (Liu Guo-ji, 2009).

Biological Effects and Interactions

  • Effects on Cellular Processes : The impact of derivatives on cellular processes like DNA and nucleic acid metabolism has been explored, providing insights into their biological interactions and potential side effects (Stearns et al., 1962).

Novel Compound Synthesis and Evaluation

  • Synthesis of Novel Derivatives : Research includes synthesizing new derivatives and evaluating their biological activities, such as antibacterial properties (Fan et al., 2020).

Antibacterial and Antiviral Applications

  • Antibacterial and Antiviral Potential : The synthesis and characterization of derivatives have been linked to potential antibacterial and antiviral applications (Idemudia & Ajibade, 2010).

properties

CAS RN

130801-57-9

Product Name

2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-

Molecular Formula

C11H10Cl2N4

Molecular Weight

269.13 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H10Cl2N4/c1-5-8(10(14)17-11(15)16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H4,14,15,16,17)

InChI Key

UHMRFXPWJFEXTR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BW-227C89;  BW 227C89;  BW227C89;  GW-273227;  UNII-8184A0A55F.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
Reactant of Route 2
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
Reactant of Route 3
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
Reactant of Route 4
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
Reactant of Route 5
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
Reactant of Route 6
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-

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